N-(Sec-butyl)-2-chloronicotinamide
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Overview
Description
N-(Sec-butyl)-2-chloronicotinamide is an organic compound that features a sec-butyl group attached to a 2-chloronicotinamide moiety
Mechanism of Action
Target of Action
N-(Sec-butyl)-2-chloronicotinamide is a complex chemical compoundIt is known that nitrile-containing pharmaceuticals, like this compound, can bring additional benefits including enhanced binding affinity to the target .
Mode of Action
It is known that organolithium reagents, such as sec-butyllithium, are often used as a source of sec-butyl carbanion in organic synthesis . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that butachlor, a chloroacetamide herbicide, inhibits early plant development by inhibiting the biosynthesis of very-long-chain fatty acids (vlcfas) in microsomes . Given the structural similarities, this compound may affect similar pathways.
Pharmacokinetics
It is known that the incorporation of a nitrile group into lead compounds can improve the pharmacokinetic profile of parent drugs .
Result of Action
It is known that organolithium reagents, such as sec-butyllithium, are often used as a source of sec-butyl carbanion in organic synthesis . This suggests that this compound may have similar effects.
Action Environment
It is known that the environment can influence the action of organolithium reagents . This suggests that environmental factors may also influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-2-chloronicotinamide typically involves the reaction of 2-chloronicotinic acid with sec-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Sec-butyl)-2-chloronicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom in the 2-chloronicotinamide moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(Sec-butyl)-2-aminonicotinamide.
Substitution: N-(Sec-butyl)-2-azidonicotinamide or N-(Sec-butyl)-2-thiouronicotinamide.
Scientific Research Applications
N-(Sec-butyl)-2-chloronicotinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(Sec-butyl)-2-aminonicotinamide
- N-(Sec-butyl)-2-azidonicotinamide
- N-(Sec-butyl)-2-thiouronicotinamide
Uniqueness
N-(Sec-butyl)-2-chloronicotinamide is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, providing a versatile platform for further chemical modifications
Properties
IUPAC Name |
N-butan-2-yl-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-7(2)13-10(14)8-5-4-6-12-9(8)11/h4-7H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLXUEXNFXGGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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